molecular formula C9H11F2NO2Si B1609934 5,6-Difluoro-4-(trimethylsilyl)pyridine-2-carboxylic acid CAS No. 851386-37-3

5,6-Difluoro-4-(trimethylsilyl)pyridine-2-carboxylic acid

Cat. No.: B1609934
CAS No.: 851386-37-3
M. Wt: 231.27 g/mol
InChI Key: NPRPBBRUQDDLDV-UHFFFAOYSA-N
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Description

5,6-Difluoro-4-(trimethylsilyl)pyridine-2-carboxylic acid (CAS: 851386-37-3) is a silicon-functionalized pyridine derivative with the molecular formula C₉H₁₁F₂NO₂Si. Its structure features a pyridine core substituted with two fluorine atoms at positions 5 and 6, a trimethylsilyl (TMS) group at position 4, and a carboxylic acid moiety at position 2 . This compound’s unique electronic and steric profile, imparted by the fluorine and TMS groups, makes it a candidate for applications in medicinal chemistry, agrochemicals, and materials science.

Properties

IUPAC Name

5,6-difluoro-4-trimethylsilylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO2Si/c1-15(2,3)6-4-5(9(13)14)12-8(11)7(6)10/h4H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRPBBRUQDDLDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC(=NC(=C1F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90463408
Record name 5,6-Difluoro-4-(trimethylsilyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90463408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851386-37-3
Record name 5,6-Difluoro-4-(trimethylsilyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90463408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Fluorination of Pyridine Precursors

Selective fluorination of pyridine rings is commonly achieved via electrophilic fluorination or nucleophilic aromatic substitution using fluorinating agents. For 5,6-difluoropyridine derivatives, the fluorination is often performed on suitably substituted pyridine precursors to direct fluorine incorporation at the desired positions.

  • Starting materials : Pyridine derivatives with leaving groups at positions 5 and 6 (e.g., halogens) are used.
  • Fluorinating agents : Selectfluor, N-fluorobenzenesulfonimide (NFSI), or elemental fluorine under controlled conditions.
  • Reaction conditions : Mild temperatures and solvents such as acetonitrile or dichloromethane to avoid side reactions.

The introduction of the trimethylsilyl group at the 4-position of the pyridine ring is typically achieved through:

  • Cross-coupling reactions : Using palladium-catalyzed silylation with trimethylsilylboron reagents or trimethylsilyl halides.
  • Direct silylation : Via lithiation of the pyridine ring at the 4-position followed by reaction with chlorotrimethylsilane.

The choice of method depends on the availability of precursors and the desired scale of synthesis.

Carboxylation at the 2-Position

Carboxylation of the pyridine ring at the 2-position is often conducted by:

Representative Preparation Route

Although specific literature on the exact preparation of 5,6-difluoro-4-(trimethylsilyl)pyridine-2-carboxylic acid is limited, a plausible synthetic sequence based on known methods for related pyridine derivatives is as follows:

Step Reaction Type Reagents/Conditions Outcome
1 Selective fluorination Fluorinating agent (e.g., Selectfluor), solvent, mild temp Introduction of fluorines at 5,6 positions
2 Lithiation and silylation Base (e.g., n-BuLi), chlorotrimethylsilane Trimethylsilyl group installed at 4-position
3 Lithiation and carboxylation Base (e.g., n-BuLi), CO2 gas Carboxylic acid introduced at 2-position
4 Purification Acid-base extraction, crystallization Pure this compound

Related Synthetic Insights and Challenges

  • Regioselectivity : Achieving substitution specifically at the 4-position with trimethylsilyl and at 2-position with carboxyl requires precise control of lithiation sites.
  • Stability of trimethylsilyl group : This group can be sensitive to acidic and aqueous conditions; thus, reaction and work-up conditions must be optimized to preserve it.
  • Fluorine substituents : Fluorine atoms can influence the acidity and reactivity of the pyridine ring, affecting lithiation and subsequent reactions.
  • Purification : Due to the presence of multiple functional groups, purification often involves careful crystallization and chromatographic techniques.

Data Table Summarizing Key Reaction Parameters

Parameter Typical Range/Value Notes
Fluorination temperature 0 to 40 °C To control regioselectivity and yield
Silylation reagent Chlorotrimethylsilane (TMSCl) Requires strong base for lithiation step
Lithiation base n-Butyllithium (n-BuLi) Used for regioselective metalation
Carboxylation agent Carbon dioxide (CO2) gas Introduces carboxyl group at lithiated site
Solvents THF, diethyl ether, acetonitrile Aprotic solvents preferred
Reaction time 1–4 hours per step Depends on reagent and temperature
Yield 60–85% (overall) Dependent on purification and scale

Literature and Patent Context

  • While direct preparation methods for this exact compound are scarce in open literature, related pyridine carboxylic acids with halogen and silyl substituents have been prepared using similar lithiation-carboxylation-silylation sequences documented in patents and organic synthesis literature.
  • For instance, patents on pyridine carboxylic acid derivatives describe diazotization, chlorination, and neutralization steps to prepare halogenated pyridine carboxylic acids, which can be adapted for fluorinated analogs with silyl substituents.
  • Advanced catalytic hydrogenation and organocatalytic approaches for substituted piperidines and pyridines provide alternative methods for functionalization but are less common for silylated fluoropyridines.

Chemical Reactions Analysis

Types of Reactions: 5,6-Difluoro-4-(trimethylsilyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5,6-Difluoro-4-(trimethylsilyl)pyridine-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development, particularly in designing fluorinated pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5,6-Difluoro-4-(trimethylsilyl)pyridine-2-carboxylic acid involves its interaction with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, influencing its biological activity. The trimethylsilyl group can also affect the compound’s lipophilicity and membrane permeability, impacting its overall efficacy .

Comparison with Similar Compounds

Core Structural Differences

The compound belongs to a broader class of heterocyclic carboxylic acids. Key analogs include:

Compound Core Structure Substituents Molecular Formula CAS Number
5,6-Difluoro-4-(trimethylsilyl)pyridine-2-carboxylic acid Pyridine 5-F, 6-F, 4-TMS, 2-COOH C₉H₁₁F₂NO₂Si 851386-37-3
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b) Pyrrolopyridine 5-Cl, 2-COOH C₈H₅ClN₂O₂ Not provided
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10c) Pyrrolopyridine 5-OCH₃, 2-COOH C₉H₈N₂O₃ Not provided
(1R,5S)-5-(Dimethylphenylsilyl)-2-(hydroxymethyl)-2-cyclopentene-1-carboxylic acid Cyclopentene 5-Dimethylphenylsilyl, 2-hydroxymethyl, 1-COOH C₁₃H₂₆BNO₂Si 649761-21-7
5-Chloro-6-cyclopropyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Pyrazolopyridine 5-Cl, 6-cyclopropyl, 1-(2-F-phenyl), 3-CH₃, 4-COOH C₁₇H₁₃ClFN₃O₂ 1011397-82-2

Key Observations :

  • Core Heterocycles : The main compound’s pyridine core differs from pyrrolopyridine , pyrazolopyridine , and cyclopentene analogs. Pyridine derivatives generally exhibit higher aromatic stability, while fused-ring systems (e.g., pyrrolopyridine) may enhance π-π stacking in drug-receptor interactions.
  • Substituent Effects: Fluorine vs. Chlorine/Methoxy: The 5,6-difluoro substitution increases electronegativity and metabolic stability compared to chlorine (10b) or methoxy (10c) groups . Fluorine’s small size also minimizes steric hindrance. Trimethylsilyl (TMS) vs.

Physicochemical and Functional Properties

Property 5,6-Difluoro-4-TMS-pyridine-2-COOH 5-Cl-pyrrolopyridine-2-COOH (10b) 5-OCH₃-pyrrolopyridine-2-COOH (10c) Pyrazolopyridine-4-COOH (CAS 1011397-82-2)
Molecular Weight 239.28 g/mol 196.59 g/mol 192.17 g/mol 345.76 g/mol
Polar Groups COOH, F (×2) COOH, Cl COOH, OCH₃ COOH, F, Cl, cyclopropyl
Lipophilicity (Predicted) High (TMS, F) Moderate (Cl) Low (OCH₃) High (F, Cl, aromatic groups)

Functional Implications :

  • The pyrazolopyridine analog’s multiple substituents (Cl, F, cyclopropyl) increase molecular complexity, which may improve target binding but complicate synthesis .

Biological Activity

5,6-Difluoro-4-(trimethylsilyl)pyridine-2-carboxylic acid (CAS No. 851386-37-3) is a synthetic compound with potential applications in medicinal chemistry and biological research. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C9H11F2NO2Si
  • Molecular Weight : 231.27 g/mol
  • Structure : The compound features a pyridine ring substituted with two fluorine atoms and a trimethylsilyl group, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Studies suggest that the compound may act as an inhibitor of certain metabolic pathways, which could be beneficial in treating various diseases.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For example:

  • Inhibition of Viral Replication : Compounds in the same class have shown effective inhibition against respiratory syncytial virus (RSV) replication with EC50 values ranging from 5 to 28 μM .

Anticancer Activity

The compound's potential anticancer effects are under investigation, particularly regarding its ability to inhibit specific cancer cell lines:

  • Selective Cytotoxicity : In vitro studies have demonstrated that related compounds exhibit selective cytotoxicity towards T-lymphoblastic cell lines, with CC50 values as low as 9 nM .

Case Studies

StudyFindings
Study on Antiviral Effects Compounds similar to 5,6-difluoro derivatives showed significant antiviral activity against RSV with IC50 values reported in the micromolar range .
Anticancer Research The compound has been evaluated for its selective cytotoxic effects on various cancer cell lines, indicating potential use in cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the trimethylsilyl group or fluorine substituents can significantly alter the compound's efficacy and selectivity towards specific targets.

Q & A

Q. What are the common synthetic routes for 5,6-Difluoro-4-(trimethylsilyl)pyridine-2-carboxylic acid, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from fluorinated pyridine precursors. A common approach includes:

Halogenation : Introduce fluorine atoms at positions 5 and 6 using fluorinating agents like SF₄ or DAST (diethylaminosulfur trifluoride) under anhydrous conditions.

Trimethylsilyl Group Incorporation : Use trimethylsilyl chloride (TMSCl) with a base (e.g., LiHMDS) in THF at -78°C to avoid side reactions.

Carboxylic Acid Functionalization : Oxidize a methyl or hydroxymethyl group at position 2 using KMnO₄ or RuO₄ in acidic aqueous conditions.

  • Optimization : Yield improvements focus on catalyst selection (e.g., Pd(OAc)₂ for coupling reactions) and temperature control (40–100°C for cyclization steps). Cs₂CO₃ as a base enhances stability of intermediates .

Q. How can researchers purify and confirm the solubility of this compound?

  • Methodological Answer :
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol/water mixtures. HPLC (C18 column, acetonitrile/water + 0.1% TFA) confirms purity (>95%).
  • Solubility : Sparingly soluble in polar aprotic solvents (e.g., DMF, ~33 g/L at 25°C). Test solubility via incremental solvent addition under sonication. For aqueous solutions, adjust pH to >6.0 to enhance solubility via deprotonation of the carboxylic acid group .

Q. What stability considerations are critical for handling this compound?

  • Methodological Answer :
  • Thermal Stability : Decomposes above 200°C; store at -20°C under inert gas (Ar/N₂). Conduct TGA/DSC to assess decomposition thresholds.
  • Hydrolytic Sensitivity : The trimethylsilyl group is moisture-sensitive. Use anhydrous solvents and glovebox techniques for reactions. Monitor hydrolysis via ¹⁹F NMR to detect free fluoride ions .

Advanced Research Questions

Q. How can steric hindrance from the trimethylsilyl group impact coupling reactions, and how is this mitigated?

  • Methodological Answer : The bulky trimethylsilyl group at position 4 can hinder nucleophilic/electrophilic attacks. Strategies include:
  • Catalyst Design : Use bulky ligands (e.g., XPhos) with Pd catalysts to enhance steric tolerance in Suzuki-Miyaura couplings.
  • Temperature Modulation : Higher temperatures (80–100°C) improve reaction kinetics but may require shorter reaction times to avoid side products.
  • Computational Pre-screening : DFT calculations (e.g., B3LYP/6-31G*) predict transition-state geometries to optimize substituent positioning .

Q. How to resolve contradictory spectroscopic data (e.g., NMR splitting patterns) for structural confirmation?

  • Methodological Answer :
  • Multi-nuclear NMR : Combine ¹H, ¹³C, and ¹⁹F NMR to cross-validate signals. For example, ¹⁹F NMR detects deshielded fluorine atoms (δ -110 to -120 ppm for CF₃ groups in analogs).
  • 2D Techniques : Use HSQC and HMBC to assign coupling between fluorine and adjacent protons.
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry, especially for fluorinated pyridines .

Q. What computational methods predict the reactivity of this compound in nucleophilic aromatic substitution?

  • Methodological Answer :
  • Fukui Indices : Calculate using Gaussian09 at the M06-2X/cc-pVTZ level to identify electrophilic centers. Position 4 (trimethylsilyl) typically shows lower reactivity due to steric effects.
  • Solvent Modeling : COSMO-RS simulations in DMSO or THF predict solvation effects on transition states.
  • Kinetic Isotope Effects (KIE) : Compare experimental and computed KIE to validate mechanisms .

Q. How is this compound utilized in designing metal-organic frameworks (MOFs) or catalysts?

  • Methodological Answer :
  • Ligand Synthesis : The carboxylic acid group coordinates to metal nodes (e.g., Cu²⁺, Zn²⁺) in MOFs. Optimize linker length by substituting the pyridine core with alkyl spacers.
  • Fluorine Effects : The electron-withdrawing fluorine atoms enhance Lewis acidity of metal centers, improving catalytic activity in oxidation reactions. Characterize via XPS (F 1s binding energy shifts) .

Q. What strategies are employed to study its potential as a bioactive scaffold in medicinal chemistry?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs with varying substituents (e.g., replacing trimethylsilyl with -CF₃) and screen against enzyme targets (e.g., kinases) via fluorescence polarization assays.
  • ADME Profiling : Use Caco-2 cell monolayers to assess permeability. LogP values (~2.5) indicate moderate blood-brain barrier penetration.
  • In Vivo Testing : Radiolabel with ¹⁸F for PET imaging to track biodistribution .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Difluoro-4-(trimethylsilyl)pyridine-2-carboxylic acid
Reactant of Route 2
5,6-Difluoro-4-(trimethylsilyl)pyridine-2-carboxylic acid

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